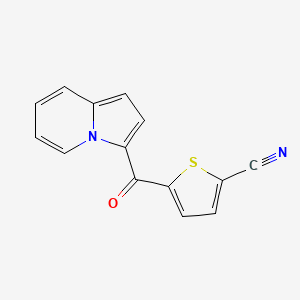
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile is a complex organic compound with the molecular formula C14H8N2OS. This compound features an indolizine moiety attached to a thiophene ring, which is further substituted with a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile typically involves the condensation of indolizine derivatives with thiophene-2-carbonitrile. One common method includes the use of a zerovalent platinum bisalkylphosphine fragment to facilitate the reaction . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Mécanisme D'action
The mechanism of action of 5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The thiophene ring may also contribute to the compound’s activity by interacting with cellular components and modulating their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanothiophene: A simpler analog with similar chemical properties.
Indole derivatives: Compounds with an indole moiety that exhibit diverse biological activities.
Uniqueness
5-(Indolizine-3-carbonyl)thiophene-2-carbonitrile is unique due to its combined indolizine and thiophene structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler analogs.
Propriétés
Numéro CAS |
501948-54-5 |
|---|---|
Formule moléculaire |
C14H8N2OS |
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
5-(indolizine-3-carbonyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C14H8N2OS/c15-9-11-5-7-13(18-11)14(17)12-6-4-10-3-1-2-8-16(10)12/h1-8H |
Clé InChI |
BGHPFQLLQFLPBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(S3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















